1-(4-Ethoxyphenyl)propan-1-amine
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Overview
Description
1-(4-Ethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propan-1-amine chain. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and nitroethane.
Formation of Nitroalkene: The reaction between 4-ethoxybenzaldehyde and nitroethane in the presence of a base such as potassium hydroxide results in the formation of 1-(4-ethoxyphenyl)-2-nitropropene.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethoxyphenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. It is known to act as a selective serotonin releasing agent, binding to serotonin receptors and modulating their activity. This interaction influences various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)propan-1-amine can be compared with other similar compounds such as:
4-Methoxyamphetamine: Both compounds have similar structures but differ in their substituents on the phenyl ring.
(S)-Fluoxetine:
The uniqueness of this compound lies in its specific ethoxy substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11H,3-4,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGWGKBEIXPOKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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